molecular formula C7H4F3N3O B2620549 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 425702-95-0

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2620549
CAS RN: 425702-95-0
M. Wt: 203.124
InChI Key: LQMGJFYJBYMLCF-UHFFFAOYSA-N
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Description

“6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound, which appears as a white to light yellow crystalline powder . It is primarily used as a pharmaceutical intermediate in the synthesis of certain medications .


Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with trifluoroacetic anhydride as the raw material, which reacts with hydrazine hydrate to produce compound 5. This compound then undergoes a series of reactions involving chloroacetic ethyl ester, ethylenediamine, Boc anhydride, and phosphorus pentasulfide to eventually yield the target compound . Another method involves the chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several key components. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. These include substitution reactions, cyclization reactions, and a deprotection (de-Boc) reaction . Another method involves a defluorinative [3 + 3] annulation of (trifluoromethyl)alkenes with pyrazolones .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.

Biochemical Pathways

If it indeed inhibits c-met kinase like its similar compounds , it could affect pathways related to cellular growth and survival.

Result of Action

If it acts similarly to its related compounds, it could potentially exhibit anti-tumor activity .

Advantages and Limitations for Lab Experiments

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost and availability, making it an ideal choice for scientific research. In addition, this compound is a highly stable compound, making it suitable for long-term storage. However, this compound is a highly reactive compound, and it can be easily oxidized or degraded in the presence of oxygen or light. Therefore, it is important to use appropriate precautions when handling this compound in the laboratory.

Future Directions

The use of 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one as an inhibitor of enzymes, a modulator of protein-protein interactions, and a ligand for metal ions has been well established. However, there is still much to be explored in terms of its potential applications. For example, further research is needed to explore the potential of this compound as a therapeutic agent for the treatment of various diseases and conditions. In addition, further research is needed to explore the potential of this compound as a fluorescent probe for the detection of metal ions, and as a fluorescent label or dye for a variety of applications. Finally, further research is needed to explore the potential of this compound as a building block for the synthesis of novel compounds with unique biological activities.

Synthesis Methods

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can be synthesized via a variety of methods, including the reaction of 3-amino-2-trifluoromethylpyridine with ethyl diazoacetate, the reaction of 1,2,4-triazole with trifluoromethyl iodide, and the reaction of 3-amino-2-trifluoromethylpyridine with ethyl chloroformate. The reaction of 3-amino-2-trifluoromethylpyridine with ethyl diazoacetate is the most commonly used method for synthesizing this compound.

Scientific Research Applications

6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been widely used in scientific research due to its wide range of biological activities. It has been used as an inhibitor of enzymes, such as cytochrome P450, cyclooxygenase, and thromboxane synthase. In addition, this compound has been used as a modulator of protein-protein interactions, such as the interactions between the B-Raf and MEK proteins. This compound has also been used as a ligand for metal ions, such as zinc and copper, and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-(trifluoromethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-1-2-5-11-12-6(14)13(5)3-4/h1-3H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMGJFYJBYMLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=O)N2C=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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